methyl 2-{[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate
Overview
Description
Methyl 2-{[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate is a complex organic compound with a unique structure that includes a pyridine ring substituted with cyano, cyclopropyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridine with a suitable thiol reagent under controlled conditions to introduce the sulfanyl group. This intermediate is then esterified with methyl acetate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
Methyl 2-{[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of agrochemicals or as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-{[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the pyridine ring. The trifluoromethyl group can enhance the lipophilicity of the compound, affecting its bioavailability and interaction with biological membranes. The sulfanyl group can participate in redox reactions, potentially modulating the activity of enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Methyl {[6-(adamantan-1-yl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetate: Similar structure but with an adamantyl group instead of a cyclopropyl group.
Methyl 2-(2-(((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)acetate: Similar structure but with an oxy group instead of a sulfanyl group.
Uniqueness
Methyl 2-{[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the cyano, cyclopropyl, and trifluoromethyl groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2S/c1-20-11(19)6-21-12-8(5-17)9(13(14,15)16)4-10(18-12)7-2-3-7/h4,7H,2-3,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVFMFILPWISDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C(=CC(=N1)C2CC2)C(F)(F)F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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